Diphosphoric acid, zinc salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

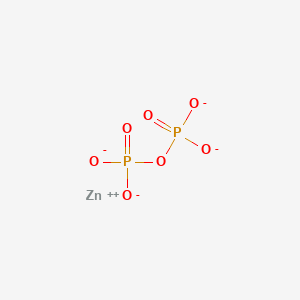

Diphosphoric acid, zinc salt, also known as this compound, is a useful research compound. Its molecular formula is O7P2Zn-2 and its molecular weight is 304.723322. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Diphosphoric acid, zinc salt can be represented by the chemical formula Zn3(PO4)2 and is commonly used in its hydrated form. It is characterized by its ability to act as a corrosion inhibitor and a component in various formulations.

Industrial Applications

-

Corrosion Inhibition

- Metal Coatings : Zinc phosphate is widely utilized in protective coatings for metals, particularly in automotive and marine applications. It forms a protective layer that prevents oxidation and rust formation.

- Water Treatment : In water treatment processes, zinc phosphate acts as a corrosion inhibitor for metal pipes and fixtures. It helps to maintain the integrity of plumbing systems by reducing metal leaching into the water supply .

-

Construction Materials

- Cement Additive : Zinc phosphate is used in cement formulations to enhance the durability and strength of concrete. It improves the resistance of cement against aggressive environmental conditions .

- Dental Cements : In dentistry, zinc phosphate is employed as a cementing agent for crowns and bridges due to its biocompatibility and strength .

- Agricultural Applications

- Lubricants and Greases

Case Study 1: Corrosion Control in Automotive Coatings

A study conducted on the effectiveness of zinc phosphate coatings on automotive steel substrates demonstrated significant improvements in corrosion resistance compared to traditional coatings. The application of zinc phosphate resulted in an average reduction of corrosion rate by 75% over a period of six months .

Case Study 2: Water Treatment Efficacy

Research evaluating the use of zinc phosphate in municipal water systems showed that its application reduced lead leaching from pipes by over 60%. This was attributed to the formation of a protective layer on the pipe surfaces, significantly enhancing water quality .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Corrosion Control | Metal coatings | Prevents rust; enhances durability |

| Water Treatment | Corrosion inhibitor | Reduces metal leaching |

| Construction Materials | Cement additive | Improves strength; increases durability |

| Agriculture | Fertilizer component | Provides essential micronutrients |

| Lubricants | Grease formulation | Enhances anti-wear properties |

Propriétés

Numéro CAS |

19262-92-1 |

|---|---|

Formule moléculaire |

O7P2Zn-2 |

Poids moléculaire |

304.723322 |

Nom IUPAC |

zinc;phosphonato phosphate |

InChI |

InChI=1S/H4O7P2.Zn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+2/p-4 |

Clé InChI |

RPRMAEUXQLFUQL-UHFFFAOYSA-J |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zn+2] |

SMILES canonique |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zn+2] |

Synonymes |

diphosphoric acid, zinc salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.